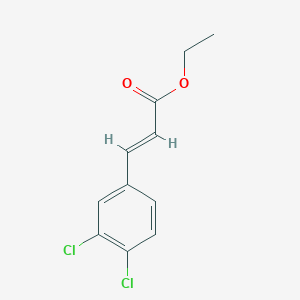

(E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester

Description

(E)-3-(3,4-Dichlorophenyl)-acrylic acid ethyl ester is an α,β-unsaturated ester characterized by a trans-configuration (E) double bond between the α- and β-carbons of the acrylic acid backbone. The β-carbon is substituted with a 3,4-dichlorophenyl group, while the carboxylic acid moiety is esterified with ethanol. The chlorine atoms on the phenyl ring confer strong electron-withdrawing effects, enhancing the compound’s electrophilicity and stability.

Properties

CAS No. |

82475-77-2 |

|---|---|

Molecular Formula |

C11H10Cl2O2 |

Molecular Weight |

245.10 g/mol |

IUPAC Name |

ethyl (E)-3-(3,4-dichlorophenyl)prop-2-enoate |

InChI |

InChI=1S/C11H10Cl2O2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7H,2H2,1H3/b6-4+ |

InChI Key |

HQNJBIBRMKGXHM-GQCTYLIASA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

Critical parameters include:

- Catalyst system : 5 mol% Pd(OAc)₂ and 10 mol% Xantphos.

- Solvent : Dimethylacetamide (DMA) at 100°C for 12 hours.

- Base : Potassium carbonate to neutralize sulfonic acid byproducts.

Substituting methyl acrylate with ethyl acrylate in the protocol yields the ethyl ester derivative with comparable efficiency (58% yield). Post-reaction workup involves extraction with ethyl acetate, drying over anhydrous Na₂SO₄, and purification via silica gel chromatography. The stereoselectivity for the E-isomer arises from the transmetalation step in the catalytic cycle, favoring anti-addition of the aryl group to the acrylate.

Alternative Synthetic Pathways

While palladium-catalyzed methods dominate recent literature, classical approaches such as Knoevenagel condensation and Wittig reactions remain theoretically viable, though less documented in the provided sources.

Knoevenagel Condensation

Crystallization and Polymorph Control

Post-synthetic isolation of (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester often requires careful crystallization. The patent WO2013160273A1 details solvent-mediated polymorph control, where anhydrous forms are converted to hydrates via exposure to humid atmospheres or water-containing solvents (e.g., wet ethyl acetate). For the ethyl ester, analogous protocols could involve:

- Solvent exchange : Ethanol to ethyl acetate for improved solubility.

- Seeding : Introduction of crystalline nuclei to induce specific polymorphs.

- Azeotropic drying : Removal of residual water using ethanol-toluene mixtures.

Comparative Analysis of Methods

The table below summarizes key attributes of the palladium-catalyzed method:

Industrial Scalability and Challenges

The palladium-catalyzed method offers advantages for scale-up, including moderate temperatures and commercially available catalysts. However, challenges persist:

- Cost : Palladium catalysts necessitate efficient recycling strategies.

- Byproduct Management : Sulfonic acid byproducts require neutralization and disposal.

- Solvent Recovery : DMA recovery systems are critical for economic viability.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-trans-cinnamic acid ethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and ethanol in the presence of a strong acid or base.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

Hydrolysis: 3,4-Dichloro-trans-cinnamic acid and ethanol.

Reduction: 3,4-Dichloro-trans-cinnamyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Dichloro-trans-cinnamic acid ethyl ester has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-trans-cinnamic acid ethyl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Halogen Substituents :

- Chlorine (Cl) and bromine (Br) in 3,4-dichloro- and 3,4,5-tribromophenyl derivatives increase molecular weight and polarizability, enhancing binding to hydrophobic pockets in proteins .

- Fluorine (F) in 2,4-difluorophenyl analogues improves metabolic stability due to its electronegativity, making it suitable for agrochemicals .

- Electron-Donating vs. Withdrawing Groups: Methoxy (-OCH₃) groups in dimethoxyphenyl derivatives increase electron density on the aromatic ring, altering UV absorption and reducing electrophilicity . Cyano (-CN) groups in furan-containing analogues extend π-conjugation, enabling applications in organic electronics .

Ester Group Variations

- Ethyl esters (e.g., target compound) generally exhibit higher solubility in organic solvents compared to methyl esters (e.g., dimethoxyphenyl analogue), influencing their use in synthetic chemistry .

Biological Activity

(E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a dichloro-substituted phenyl group attached to an acrylic acid structure. Its chemical formula can be represented as CHClO. The presence of the dichloro substituents is significant as it influences the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester exhibits various biological activities. Key areas of interest include:

- Antimicrobial Activity : Several derivatives of similar structures have shown promising antimicrobial properties against various pathogens, including bacteria and fungi.

- Anti-inflammatory Activity : Compounds with similar structural motifs have been evaluated for their inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

- Antitumor Activity : Some studies suggest potential anticancer effects, particularly in enhancing the efficacy of existing chemotherapeutics.

Table 1: Biological Activities of (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester Derivatives

Case Study 1: Antimicrobial Evaluation

A study investigated the antimicrobial activity of various derivatives related to (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester. The results indicated that while some derivatives showed significant activity against Staphylococcus aureus, others did not exhibit any notable antibacterial properties. This highlights the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Anti-inflammatory Potential

In vitro studies evaluated the anti-inflammatory properties by measuring COX-2 inhibition. The compound demonstrated selective inhibition with an IC value of 6 µM, suggesting a potential therapeutic application in treating inflammatory diseases . This activity is attributed to the specific structural features that enhance interaction with COX enzymes.

Case Study 3: Antitumor Effects

Research into the anticancer properties revealed that (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester derivatives could increase the effectiveness of traditional chemotherapeutic agents while reducing their toxicity. This synergistic effect presents opportunities for developing new cancer treatment protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.